Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives often involves reactions with different nucleophiles and electrophiles . For example, a study detailed the synthesis of a closely related compound, ethyl 3-amino-5-trifluormethylthiophene-2-carboxylate, and confirmed the structures of these compounds using NMR spectroscopy.Molecular Structure Analysis
The molecular structure of thiophene derivatives is typically elucidated from their spectral information . The thiophene nucleus is an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics .Chemical Reactions Analysis
Thiophene derivatives are known for their reactivity. They consolidate the ambident nucleophilicity of enamines and electrophilicity of enones . Each enaminone can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 . In addition, it can be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .Scientific Research Applications
Synthesis and Structural Elucidation
A study by (Hromatka et al., 1974) detailed the synthesis of ethyl 3-amino-5-trifluormethylthiophene-2-carboxylate, closely related to the compound . The research confirmed the structures of these compounds using NMR spectroscopy.
Anticancer Potential
(Mohareb et al., 2016) explored the synthesis of novel thiophene derivatives, including variants similar to ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate, for their potential anticancer activity. The study revealed significant anti-proliferative effects against several cancer cell lines.
Synthetic Versatility
A paper by (Chavan et al., 2016) discussed the synthesis of poly substituted 3-aminothiophenes using a one-pot protocol. This research demonstrates the versatility of such compounds in synthetic chemistry.
Antimicrobial Applications
(Abu‐Hashem et al., 2011) investigated bifunctional thiophene derivatives for their antimicrobial potential. They found that these compounds exhibited promising antimicrobial activities, suggesting potential applications in this field.
Dyeing Polyester Fibres
(Iyun et al., 2015) synthesized compounds similar to this compound for use as disperse dyes in dyeing polyester fibers. They reported good fastness ratings in dyed fabrics, indicating a potential application in the textile industry.
Safety and Hazards
Future Directions
Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current research aims to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives .
Mechanism of Action
Target of Action
Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate is a thiophene-based compound . Thiophene derivatives are known to exhibit a variety of biological effects and are considered potential targets for medicinal chemists . .
Mode of Action
They consolidate the ambident nucleophilicity of enamines and electrophilicity of enones . Each enaminone can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 . In addition, it can be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Properties
IUPAC Name |
ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c1-2-17-13(16)12-10(15)7-11(18-12)8-4-3-5-9(14)6-8/h3-7H,2,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCPFFWUXAVYJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC(=CC=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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